molecular formula C12H15F3OSi B12552836 Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 188912-47-2

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Cat. No.: B12552836
CAS No.: 188912-47-2
M. Wt: 260.33 g/mol
InChI Key: VKTAFXGSORXGSS-UHFFFAOYSA-N
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Description

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound with the molecular formula C12H15F3OSi. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The vinyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Trimethyl(phenyl)silane:

Uniqueness

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both a trifluoromethyl group and a vinyl group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the development of novel compounds with unique properties and applications .

Biological Activity

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a silane compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3O2Si
  • Molecular Weight : Approximately 260.33 g/mol
  • Key Functional Groups : Trifluoromethyl group, ethenyl linkage, and silane framework.

The trifluoromethyl group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of compounds modified with this silane. This modification is crucial for improving pharmacokinetic profiles in drug development.

The biological activity of this compound primarily arises from the following mechanisms:

  • Nucleophilic Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions, facilitating the introduction of the trifluoromethyl moiety into various substrates.
  • Carbon-Fluorine Bond Formation : The compound serves as a reagent for forming stable carbon-fluorine bonds, which are vital in pharmaceutical synthesis.
  • Enzyme Interaction : Compounds derived from this silane have shown interactions with various biological targets, including enzymes and receptors, leading to altered biological responses.

Pharmacological Applications

Research indicates that this compound-modified compounds exhibit enhanced biological activities such as:

  • Anticancer Activity : Studies have demonstrated that trifluoromethylated compounds can inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to increased potency against various bacterial strains.
  • Metabolic Stability : Modifications using this silane improve the metabolic stability of bioactive molecules, making them more effective as therapeutic agents.

Case Studies

  • Trifluoromethylated Anticancer Agents :
    • A study investigated the synthesis of trifluoromethylated derivatives of known anticancer drugs. The results showed that these derivatives exhibited improved efficacy in inhibiting cancer cell proliferation compared to their non-trifluoromethylated counterparts.
  • Antimicrobial Activity Assessment :
    • Research focused on the antimicrobial properties of several compounds synthesized using this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Comparative Analysis

Compound NameStructureUnique Features
Trimethylsilyl trifluoromethanesulfonateStructureUsed for introducing trifluoromethyl groups; lacks phenyl and ethenyl linkages
Trichloro(phenyl)silaneStructureContains chlorine instead of fluorine; used for different chemical applications
This compoundStructureUnique combination of trifluoromethyl with ethenyl linkage; enhances reactivity

Properties

CAS No.

188912-47-2

Molecular Formula

C12H15F3OSi

Molecular Weight

260.33 g/mol

IUPAC Name

trimethyl-[1-[4-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3

InChI Key

VKTAFXGSORXGSS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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